Cas no 4766-33-0 (5-Bromonaphthalen-1-amine)
5-Bromonaphthalen-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromonaphthalen-1-amine
- 1-Naphthalenamine,5-bromo-
- 5-BROMO-NAPHTHALEN-1-YLAMINE
- 1-amino-5-bromonaphthalene
- 5-bromo-1-naphthylamine
- 1-Naphthalenamine, 5-bromo-
- 1-Amino-5-bromonaphthalen
- 5-Amino-1-bromonaphthalene
- VNPCNUAYDOLBDR-UHFFFAOYSA-N
- OR3180
- FCH1326945
- SY058073
- 5-bromo-naphthalen-1-ylamine, AldrichCPR
- AX8033733
- A
- MFCD07369883
- BB 0246848
- 5-Bromo-1-naphthalenamine
- AMY36969
- FT-0711839
- SCHEMBL150437
- AKOS002391334
- CS-W005022
- AC-29762
- A13714
- 4766-33-0
- DTXSID90597676
- EN300-118874
- PS-7839
- 5-Bromo-1-naphthalenamine; 1-Amino-5-bromonaphthalene; 5-Amino-1-bromonaphthalene; 5-Bromo-1-naphthylamine; 5-Bromonaphthalen-1-amine
- DA-18192
-
- MDL: MFCD07369883
- Inchi: 1S/C10H8BrN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1-6H,12H2
- InChI Key: VNPCNUAYDOLBDR-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C(C=CC=C21)N
Computed Properties
- Exact Mass: 220.98400
- Monoisotopic Mass: 220.98401g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Solid
- Density: 1.5199 (rough estimate)
- Melting Point: 66-68°C
- Boiling Point: 358℃ at 760 mmHg
- Refractive Index: 1.5870 (estimate)
- PSA: 26.02000
- LogP: 3.76570
5-Bromonaphthalen-1-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P261;P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- Storage Condition:Room temperature
5-Bromonaphthalen-1-amine Customs Data
- HS CODE:2921450090
- Customs Data:
China Customs Code:
2921450090Overview:
2921450090. 1-Naphthylamine and2-Derivatives and salts of naphthylamine(include1-Naphthylamine). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921450090 1-naphthylamine (Ah-naphthylamine), 2-naphthylamine (b-naphthylamine) and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
5-Bromonaphthalen-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000049-250mg |
1-Amino-5-bromonaphthalene |
4766-33-0 | 98% | 250mg |
$686.80 | 2023-09-01 | |
| Alichem | A219000049-500mg |
1-Amino-5-bromonaphthalene |
4766-33-0 | 98% | 500mg |
$1009.40 | 2023-09-01 | |
| Alichem | A219000049-1g |
1-Amino-5-bromonaphthalene |
4766-33-0 | 98% | 1g |
$1668.15 | 2023-09-01 | |
| Fluorochem | 040699-1g |
5-Bromo-naphthalen-1-ylamine |
4766-33-0 | 97% | 1g |
£16.00 | 2022-02-28 | |
| Fluorochem | 040699-5g |
5-Bromo-naphthalen-1-ylamine |
4766-33-0 | 97% | 5g |
£32.00 | 2022-02-28 | |
| Fluorochem | 040699-10g |
5-Bromo-naphthalen-1-ylamine |
4766-33-0 | 97% | 10g |
£63.00 | 2022-02-28 | |
| Fluorochem | 040699-25g |
5-Bromo-naphthalen-1-ylamine |
4766-33-0 | 97% | 25g |
£126.00 | 2022-02-28 | |
| TRC | B686583-10mg |
5-Bromonaphthalen-1-amine |
4766-33-0 | 10mg |
45.00 | 2021-08-16 | ||
| TRC | B686583-50mg |
5-Bromonaphthalen-1-amine |
4766-33-0 | 50mg |
60.00 | 2021-08-16 | ||
| TRC | B686583-100mg |
5-Bromonaphthalen-1-amine |
4766-33-0 | 100mg |
75.00 | 2021-08-16 |
5-Bromonaphthalen-1-amine Suppliers
5-Bromonaphthalen-1-amine Related Literature
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1. Intramolecular acylation. Part V. Preparation and ring closure of some methoxy-1-naphthyl-acetic, -propionic, -butyric, and -α-ethylglutaric acidsA. L. Green,D. H. Hey J. Chem. Soc. 1954 4306
Additional information on 5-Bromonaphthalen-1-amine
5-Bromonaphthalen-1-amine: A Comprehensive Overview
The compound 5-Bromonaphthalen-1-amine, also known by its CAS number 4766-33-0, is a fascinating organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of aromatic amines, which are widely studied due to their unique electronic properties and reactivity. The presence of a bromine atom at the 5-position of the naphthalene ring introduces interesting electronic effects, making this compound a valuable substrate for further chemical modifications and functionalization.
Recent studies have highlighted the importance of 5-Bromonaphthalen-1-amine in the synthesis of advanced materials, particularly in the development of organic semiconductors and optoelectronic devices. Researchers have demonstrated that the substitution pattern of this compound plays a crucial role in determining its electronic properties, making it an ideal candidate for tailoring materials with specific functionalities. For instance, the bromine atom at the 5-position can act as a directing group, facilitating nucleophilic aromatic substitution reactions that are essential for constructing complex molecular architectures.
In addition to its role in materials science, 5-Bromonaphthalen-1-amine has also found applications in medicinal chemistry. The compound serves as a building block for synthesizing bioactive molecules with potential therapeutic applications. Recent research has explored its use in designing inhibitors for various enzymes, leveraging its ability to form hydrogen bonds and interact with biological systems. The naphthalene framework provides a rigid structure that enhances molecular stability, while the amine group offers versatility in functionalization.
The synthesis of 5-Bromonaphthalen-1-amine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of naphthalene derivatives followed by amination using appropriate reagents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made 5-Bromonaphthalen-1-amine more accessible for both academic research and industrial applications.
The electronic properties of 5-Bromonaphthalen-1-amine have been extensively studied using computational chemistry techniques. These studies reveal that the compound exhibits a conjugated π-system with delocalized electrons, contributing to its high stability and reactivity. The presence of the bromine atom introduces electron-withdrawing effects, which modulate the electronic characteristics of the molecule and influence its interaction with other chemical species.
In conclusion, 5-Bromonaphthalen-1-amine, CAS number 4766-33-0, is a versatile compound with diverse applications across multiple disciplines. Its unique structure and electronic properties make it an invaluable tool for researchers in chemistry, materials science, and pharmacology. As ongoing research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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